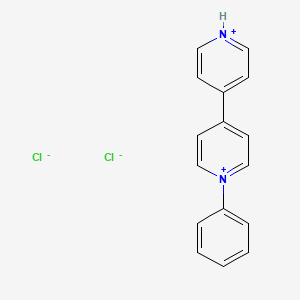![molecular formula C28H37NO4 B14334384 2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 105800-45-1](/img/structure/B14334384.png)
2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid is a complex organic compound with a unique structure that includes a cyclododecyl group, an amino group, and a hydroxybenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multiple steps, starting with the preparation of the cyclododecyl ethylamine. This intermediate is then reacted with 2-hydroxybenzoyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzoic acid: Shares the hydroxybenzoyl group but lacks the cyclododecylethyl and amino groups.
Cyclododecylamine: Contains the cyclododecyl group but lacks the hydroxybenzoyl and benzoic acid components.
Uniqueness
2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid is unique due to its combination of a large cyclododecyl group with an amino and hydroxybenzoyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
105800-45-1 |
|---|---|
Fórmula molecular |
C28H37NO4 |
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
2-[4-(2-cyclododecylethylamino)-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C28H37NO4/c30-26-20-22(16-17-25(26)27(31)23-14-10-11-15-24(23)28(32)33)29-19-18-21-12-8-6-4-2-1-3-5-7-9-13-21/h10-11,14-17,20-21,29-30H,1-9,12-13,18-19H2,(H,32,33) |
Clave InChI |
MVZMODUNUPHGBB-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(CCCCC1)CCNC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




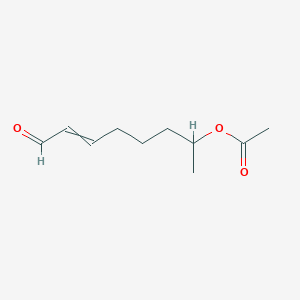

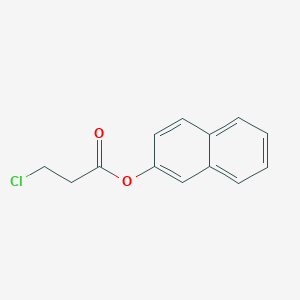
![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)
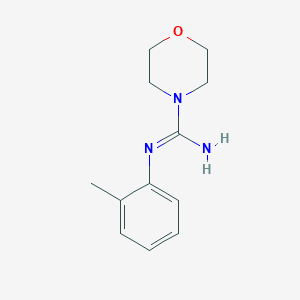

![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
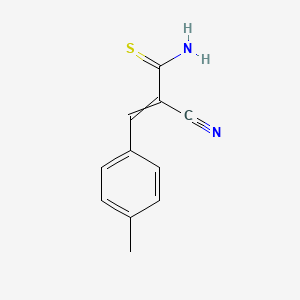
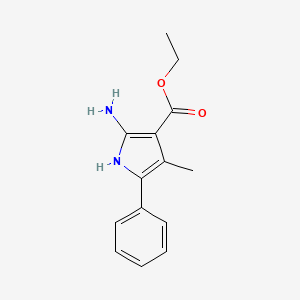
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
